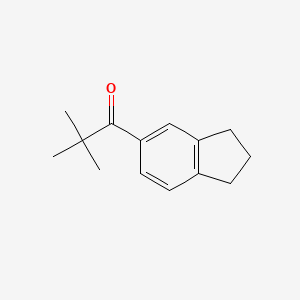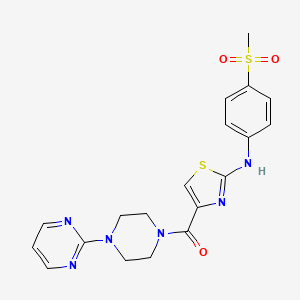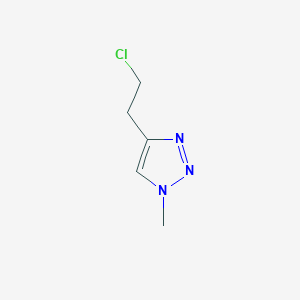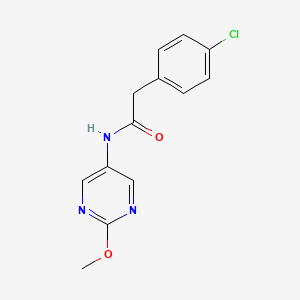![molecular formula C25H29N5O3 B2492321 7-(4-(2-cyclopentylacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021026-53-8](/img/structure/B2492321.png)
7-(4-(2-cyclopentylacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex pyrazolo and pyridine derivatives, including those structurally related to the target compound, often involves multi-step reactions. These can include cycloaddition, reductive openings, and reactions with various reagents to introduce specific functional groups (Wu et al., 2000). Such processes are crucial for accommodating pharmacophoric groups and achieving the desired stereochemistry.
Molecular Structure Analysis
The molecular structure of related compounds reveals a significant impact of the specific arrangement of atoms on their chemical behavior and interaction with biological targets. Studies involving X-ray crystallography and DFT calculations offer insights into the molecular packing, dominant intermolecular interactions, and electronic properties of these compounds (Shawish et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of pyrazolo and pyridine derivatives is influenced by their functional groups and structural framework. For instance, the presence of aminoalcohols, thiourea, or thiazole derivatives in the molecule can lead to a variety of reactions, including cycloaddition, diazotization, and coupling reactions, which are instrumental in synthesizing novel compounds with potential biological activities (Attaby et al., 2006).
Scientific Research Applications
Tautomerism and Structural Transformation
- The compound displays intriguing tautomerism and structural transformation properties. In particular, research has highlighted its existence as a zwitterion, with a proton localized on the nitrogen atom of the piperidine ring and negative charge delocalized over the pyrazololate fragment. It demonstrates stability in crystal form but instability in solution, leading to complex mixtures of products upon attempts at recrystallization or synthesis (Gubaidullin et al., 2014).
Heterocyclic Synthesis
- The compound plays a role in the synthesis of a diverse array of novel heterocyclic compounds. These include derivatives of pyrazole, pyrimidine, benzimidazolo[1,2-a]pyrimidine, and others, showcasing its utility in the creation of potentially bioactive molecules (Ho & Suen, 2013).
Thiazolidinone Derivatives Synthesis
- A series of thiazolidinone derivatives have been synthesized using this compound. These derivatives have been evaluated for antimicrobial activity, highlighting its potential in developing new antimicrobial agents (Patel et al., 2012).
Crystal Structure Analysis
- The crystal structure of related 2H-pyrazolo[4,3-c]pyridine derivatives has been analyzed, providing insights into their molecular conformations and interactions. This is crucial for understanding the compound's behavior in different states (Karthikeyan et al., 2010).
Mycobacterium Tuberculosis Inhibitors
- Derivatives of this compound have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis pantothenate synthetase, indicating potential applications in tuberculosis treatment (Samala et al., 2013).
properties
IUPAC Name |
7-[4-(2-cyclopentylacetyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3/c1-27-16-20(23-21(17-27)25(33)30(26-23)19-9-3-2-4-10-19)24(32)29-13-11-28(12-14-29)22(31)15-18-7-5-6-8-18/h2-4,9-10,16-18H,5-8,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSJGPZTOSDXJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CC5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-(2-cyclopentylacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2492239.png)



![5-Methyl-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2492245.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxybenzamide](/img/structure/B2492248.png)

![Tert-butyl 3-{[(4-bromophenyl)methyl]amino}pyrrolidine-1-carboxylate](/img/structure/B2492251.png)

![8-fluoro-2-(1H-indole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2492255.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2492257.png)
![2-[1,3-dimethyl-7-(3-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2492258.png)
![Methyl 2-amino-4-[benzyl(methyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2492259.png)
